Compound Description: This compound is reported to have 1.5-fold higher antioxidant ability than butylated hydroxytoluene, as determined by a Ferric reducing antioxidant power assay. []
Relevance: Both this compound and N-{[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide share the 4-phenyl-4H-1,2,4-triazol-3-ylthio core structure. They also possess similar substitutions at the 5-position of the triazole ring, with both featuring an ethyl linker attached to an aromatic ring. This makes them structurally related and potentially belonging to the same class of antioxidant compounds.
Compound Description: This series of compounds are potential antifungal agents. [, ]
Relevance: Though lacking the thiazole moiety found in N-{[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide, these compounds belong to the broader category of 1,2,4-triazole derivatives. Their structural similarity to the target compound lies in the presence of the triazole ring, highlighting the potential of 1,2,4-triazoles as pharmacologically active scaffolds.
Compound Description: This compound displays neuroprotective properties. It prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced bradykinesia and affects the levels of Parkinson's disease markers. It also exhibits a slight reduction in α-synuclein aggregation. []
Relevance: The compound shares a common scaffold with N-{[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide: the 4H-1,2,4-triazole-3-ylthio core. The presence of different substituents at the 4 and 5 positions of the triazole ring in both compounds highlights the potential for structural modifications within this scaffold to elicit diverse biological activities, including neuroprotective effects.
Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate and its 3-p-methylbenzyl derivative
Compound Description: These compounds exhibit antifungal activity against Candida albicans. []
Relevance: While these compounds do not directly share structural features with N-{[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide, their documented antifungal activity and presence of a heterocyclic core (thieno[2,3-d]pyrimidine fused with 1,2,4-oxadiazole) highlights the potential of various heterocycles in developing antifungal agents.
5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-4(3H)-thione and its 4-S-alkyl derivatives
Compound Description: These compounds are also active against the Candida albicans fungi. []
Relevance: These compounds, like the previous pair, showcase a different heterocyclic scaffold (thieno[2,3-d]pyrimidine fused with 1,2,4-oxadiazole) with antifungal activity. Their structural variation compared to N-{[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide reinforces the importance of exploring diverse heterocyclic frameworks for drug discovery, particularly in the antifungal arena.
Compound Description: This compound serves as a starting point for the synthesis of several derivatives, some of which display antimicrobial activities. []
Relevance: This compound demonstrates the potential for creating bis-triazole derivatives by linking two 4-phenyl-4H-1,2,4-triazole-3-thiol units with a methylene bridge. This structural modification, compared to N-{[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide which contains only one triazole ring, opens up possibilities for exploring the biological activity of multi-triazole containing compounds.
Compound Description: This compound is part of a series of triazole derivatives containing a thiophene ring studied for their antifungal activities. [, ]
Relevance: While not sharing the thiazole element of N-{[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide, this compound further exemplifies the use of 1,2,4-triazoles as a pharmacologically relevant scaffold. The incorporation of a thiophene ring in both compounds showcases a common strategy for modifying the properties of triazole derivatives and exploring their biological activities.
Compound Description: NTB451 is a newly identified necroptosis inhibitor that acts by targeting RIPK1 and inhibiting the formation of the RIPK1-RIPK3 complex, consequently preventing MLKL phosphorylation and oligomerization. It also exhibits specificity for necroptosis without affecting NF-κB activation or apoptotic cell death. []
Relevance: This compound shares a strong structural resemblance to N-{[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide. Both compounds feature a central 4-ethyl-4H-1,2,4-triazol-3-ylthio moiety, a 1,3-thiazol-2-yl substituent, and a benzamide group. The key difference lies in the 4-phenyl substitution on the thiazole ring in the target compound, whereas NTB451 has a 4-aminophenyl group. This close structural similarity suggests that both compounds may belong to the same chemical class and potentially exhibit comparable biological activity profiles, particularly in terms of necroptosis inhibition.
Compound Description: R-VK4-40 is a newly developed dopamine D3 receptor antagonist with high selectivity for the D3R. It demonstrates translational potential for treating opioid use disorder and, unlike some earlier D3R antagonists, lacks unwanted cardiovascular effects in the presence of oxycodone or cocaine. It exhibits dose-dependent reduction in blood pressure and heart rate and attenuates oxycodone-induced increases in blood pressure and oxycodone or cocaine-induced increases in heart rate. []
Relevance: Despite its distinct structure from N-{[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide, R-VK4-40 highlights the importance of developing selective pharmacological agents, particularly in the context of targeting specific dopamine receptors. While the target compound focuses on the triazole and thiazole framework, R-VK4-40 introduces an indole scaffold, demonstrating the diversity of chemical structures employed in drug discovery.
Compound Description: R-VK4-116 is another novel dopamine D3 receptor antagonist with high D3R selectivity and potential for treating opioid use disorder. It lacks the unwanted cardiovascular effects observed with some other D3R antagonists and shows dose-dependent reduction in cocaine-induced increases in blood pressure and heart rate. []
Relevance: Similar to R-VK4-40, R-VK4-116 showcases a different chemical scaffold (indole-based) than N-{[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide but emphasizes the principle of developing selective receptor antagonists. Its structural difference, while sharing a similar pharmacological target with the target compound, underscores the diverse strategies employed in drug design to achieve desired therapeutic effects.
Compound Description: This compound is a G protein-biased kappa agonist that exhibits potential for pain and itch reduction with fewer side effects than unbiased kappa agonists. []
Relevance: Despite its structural differences from N-{[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide, Triazole 1.1 highlights the utility of the 4H-1,2,4-triazol-3-ylthio core in drug development. The presence of diverse substituents on the triazole ring in both compounds, along with the incorporation of other heterocycles (furan and pyridine in Triazole 1.1; thiazole in the target compound), showcases the versatility of this scaffold in generating compounds with diverse biological activities.
Compound Description: This series of compounds were part of a structure-activity relationship (SAR) study of 5-membered heterocyclic derivatives. []
Relevance: These compounds, while sharing the 4H-1,2,4-triazol-3-thiol core with N-{[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide, introduce a 1,3,4-thiadiazole moiety instead of the thiazole ring. This difference in heterocyclic ring structure provides valuable insights into the SAR of these types of compounds and how changes in the heterocyclic scaffold can influence their biological activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.